molecular formula C37H68O9Si3 B027127 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III CAS No. 159383-94-5

2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III

Cat. No. B027127
CAS RN: 159383-94-5
M. Wt: 741.2 g/mol
InChI Key: OPJUXNZWUHWYAM-YFTSZZTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III is a compound useful in organic synthesis . It is an intermediate in the synthesis of Paclitaxel, a chemotherapy medication used to treat a number of types of cancer .


Synthesis Analysis

The synthesis of this compound involves the hydrogenation of baccatin III over platinum, converting it to its hexahydro derivative. The deacylation of this as its 7-triethylsilyl derivative is achieved with methoxide ion .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C37H68O9Si3 . It contains multiple functional groups, including triethylsilyl and trimethylsilyl groups, which contribute to its reactivity and usefulness in organic synthesis .


Chemical Reactions Analysis

This compound is involved in various chemical reactions, particularly in the synthesis of Paclitaxel . Its reactivity is influenced by the presence of the triethylsilyl and trimethylsilyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. It has a molecular weight of 741.2 g/mol . The presence of the triethylsilyl and trimethylsilyl groups affects its solubility and reactivity .

Scientific Research Applications

Anticancer Drug Synthesis

The compound is a key intermediate in the biosynthesis of Taxol , one of the most effective anticancer drugs in the world that is widely used in the treatments of breast, lung, and ovarian cancer .

Enzyme Reaction Studies

The compound is used in studies of enzyme reactions. For instance, the enzyme BAPT catalyzes the selective 13-O-acylation of baccatin III with β-phenylalanoyl CoA as the acyl donor to form N-debenzoyl-2′-deoxytaxol (β-phenylalanyl baccatin III) .

Proteomics Research

The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Synthetic Biology

The compound is used in synthetic biology , which involves the design and construction of new biological parts, devices, and systems, or the redesign of existing natural biological systems for useful purposes.

Supply Chain Optimization

The compound is used in supply chain optimization for the production of Taxol. Understanding the biosynthetic pathway of this compound can help optimize the production process and increase the yield of Taxol .

Mechanism of Action

As an intermediate in the synthesis of Paclitaxel, this compound contributes to the therapeutic effects of the final product. Paclitaxel is a chemotherapy medication that works by interfering with the normal function of microtubules during cell division .

Future Directions

Given its role as an intermediate in the synthesis of Paclitaxel, research into the synthesis and applications of this compound could contribute to advancements in cancer treatment . Further studies could also explore its potential uses in other areas of organic synthesis .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-15-trimethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68O9Si3/c1-15-48(16-2,17-3)45-27-21-28-36(23-42-28,43-25(8)38)31-33(40)37(41)22-26(44-47(12,13)14)24(7)29(34(37,9)10)30(32(39)35(27,31)11)46-49(18-4,19-5)20-6/h26-28,30-31,33,40-41H,15-23H2,1-14H3/t26-,27-,28+,30+,31-,33-,35+,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJUXNZWUHWYAM-YFTSZZTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68O9Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571118
Record name (5beta,7beta,10beta,13alpha)-1,2-Dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

741.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III

CAS RN

159383-94-5
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6-bis[(triethylsilyl)oxy]-9-[(trimethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159383-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5beta,7beta,10beta,13alpha)-1,2-Dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.